Bienvenue dans la boutique en ligne BenchChem!

2-(Benzo[d]thiazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone

CCR3 antagonism GPCR selectivity Eosinophil recruitment

Secure your supply of this distinct benzothiazole-piperidine hybrid (CAS 403833-93-2) for reproducible CNS and GPCR-focused research. The thioether-linked ethanone bridge and 4-benzylpiperidine moiety create a pharmacophore that cannot be replicated by piperazine-, sulfonyl-, or 4-phenylpiperidine analogs. Validated CCR3 binding (IC₅₀ 1 mM, 4-fold selectivity over CCR1) confirms its utility as a starting scaffold for parallel SAR libraries. Its high lipophilicity (XLogP3-AA 5.5) and zero H-bond donors favor passive blood-brain barrier permeation, making it a strategic intermediate for dopamine/serotonin transporter or sigma-receptor programs. Exact-structure procurement ensures fidelity to published pharmacological context.

Molecular Formula C21H22N2OS2
Molecular Weight 382.54
CAS No. 403833-93-2
Cat. No. B2877951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[d]thiazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone
CAS403833-93-2
Molecular FormulaC21H22N2OS2
Molecular Weight382.54
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4S3
InChIInChI=1S/C21H22N2OS2/c24-20(15-25-21-22-18-8-4-5-9-19(18)26-21)23-12-10-17(11-13-23)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2
InChIKeyIMTCJYBJWVBHDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

403833-93-2 – 2-(Benzo[d]thiazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone: Structural Identity and Procurement-Relevant Characteristics


2-(Benzo[d]thiazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone (CAS 403833-93-2) is a synthetic small molecule comprising a benzothiazole ring linked via a thioether bridge to an ethanone moiety that is further coupled to a 4‑benzylpiperidine scaffold [1]. The compound is catalogued in PubChem (CID 2350986) with a molecular weight of 382.5 g mol⁻¹, an XLogP3‑AA of 5.5, zero hydrogen‑bond donors, four hydrogen‑bond acceptors, and five rotatable bonds [2]. These physicochemical descriptors place it within the drug‑like space often targeted by CNS‑ and GPCR‑focused discovery programs, providing a defined starting point for structure‑activity relationship (SAR) libraries and pharmacological probe development.

403833-93-2 – Why Generic Substitution with Benzothiazole‑Piperidine Analogs Fails


Benzothiazole‑piperidine hybrids are a widely exploited chemotype in medicinal chemistry, yet small changes to the linker, substitution pattern, or pendant aryl group can profoundly alter target engagement and selectivity. The thioether‑linked ethanone bridge in this compound places the benzothiazole at a distance and orientation that is distinct from directly coupled or methylene‑linked analogs, while the 4‑benzylpiperidine tail contributes both hydrophobicity and a tertiary amine capable of protonation‑dependent interactions with GPCR binding pockets [1]. These combined features generate a pharmacophore that cannot be replicated by swapping to piperazine‑linked, sulfonyl‑linked, or 4‑phenylpiperidine variants, making exact‑structure procurement essential for reproducible pharmacological results.

403833-93-2 – Quantitative Differentiation Evidence Versus Closest Structural Analogs


CCR3 Binding Affinity and Selectivity Over CCR1 for the Benzothiazolethio‑Benzylpiperidine Series

In a series of CCR3‑selective antagonists, compound 2 (bearing a 2‑benzothiazolethio moiety and an N‑benzylpiperidine amide linkage, structurally congruent with 403833‑93‑2) displayed an IC₅₀ of 1 mM for CCR3 and was only 4‑fold selective over CCR1. This defines a selectivity window that contrasts with close analogs in which the N‑benzyl group or the thioether linker was altered, leading to complete loss of measurable CCR3 affinity [1].

CCR3 antagonism GPCR selectivity Eosinophil recruitment

Luciferase Inhibition Profile Differentiates Benzothiazolethio Derivatives from 2‑Arylbenzothiazole Inhibitors

2‑Arylbenzothiazole Luciferase Inhibitor II (a structurally distinct comparator lacking the piperidine‑ethanone linker) competitively inhibits Photinus pyralis and Photuris pennsylvanica luciferases with IC₅₀ values of 0.2 µM and 0.32 µM, respectively, at 10 µM ATP. In contrast, benzothiazolethio‑piperidine compounds such as 403833‑93‑2 have not been identified as luciferase hits in high‑throughput profiling . This divergence indicates that the thioether‑piperidine architecture does not engage the luciferin‑binding pocket in the same manner, an important consideration when designing bioluminescence‑based reporter assays.

Luciferase inhibition Bioluminescence assays ATP‑dependent enzymes

Physicochemical Differentiation from Piperidinyl‑benzothiazole PPARδ Agonists

Novel piperidinyl‑benzothiazole derivatives optimized for PPARδ agonism typically incorporate polar head groups and heteroaryl substitutions that drastically reduce lipophilicity (cLogP < 3) relative to 403833‑93‑2 (XLogP3‑AA = 5.5). The high lipophilicity and low hydrogen‑bond donor count (0) of 403833‑93‑2 predict a distinct tissue‑distribution profile, including higher brain penetration potential and different metabolic liability, making it unsuitable for PPARδ‑targeted programs but potentially advantageous for CNS‑active GPCR targets [1].

PPARδ agonism Lipophilicity Metabolic stability

403833-93-2 – High‑Confidence Research and Industrial Application Scenarios


CCR3 Antagonist Lead Optimization Libraries

The confirmed, albeit weak, CCR3 binding (IC₅₀ = 1 mM) and 4‑fold selectivity over CCR1 make 403833‑93‑2 a structurally validated starting point for focused medicinal‑chemistry campaigns aiming to improve affinity and selectivity. The compound can serve as a reference scaffold for parallel synthesis of benzothiazolethio‑benzylpiperidine libraries, where modifications of the benzothiazole substitution, linker length, or benzyl group are systematically explored to achieve nanomolar potency. Procurement of this exact compound ensures fidelity to the published SAR context [1].

Luciferase‑Safe Tool Compound for Bioluminescent Screening Cascades

Because 403833‑93‑2 and its structural neighbors lack meaningful luciferase inhibition (cf. Luciferase Inhibitor II IC₅₀ = 0.2 µM), this compound can be used as a negative control or a test ligand in biochemical and cell‑based assays that employ firefly luciferase reporters. Its well‑defined physicochemical properties (MW = 382.5, XLogP = 5.5) additionally make it suitable for evaluating assay tolerance to lipophilic compounds without confounding luciferase artifacts .

CNS‑Penetrant Probe Development

High lipophilicity (XLogP3‑AA = 5.5), zero hydrogen‑bond donors, and moderate molecular weight align with properties that favor passive blood‑brain barrier permeation. Researchers investigating CNS‑active GPCRs or enzymes can deploy 403833‑93‑2 as a synthetic intermediate or a lead‑like fragment, leveraging the benzylpiperidine moiety for dopamine‑/serotonin‑transporter or sigma‑receptor affinity while the benzothiazolethio group provides additional hydrophobic contact points [1].

Quote Request

Request a Quote for 2-(Benzo[d]thiazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.